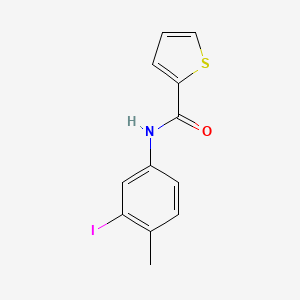

N-(3-iodo-4-methylphenyl)thiophene-2-carboxamide

Description

Properties

Molecular Formula |

C12H10INOS |

|---|---|

Molecular Weight |

343.19 g/mol |

IUPAC Name |

N-(3-iodo-4-methylphenyl)thiophene-2-carboxamide |

InChI |

InChI=1S/C12H10INOS/c1-8-4-5-9(7-10(8)13)14-12(15)11-3-2-6-16-11/h2-7H,1H3,(H,14,15) |

InChI Key |

ITCQHBVAJWNONK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=CS2)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-iodo-4-methylphenyl)thiophene-2-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-iodo-4-methylaniline and thiophene-2-carboxylic acid.

Amidation Reaction: The carboxylic acid group of thiophene-2-carboxylic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). The activated carboxylic acid then reacts with 3-iodo-4-methylaniline to form the desired carboxamide linkage.

Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild heating conditions (50-70°C) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound exhibits reactivity through its thiophene ring, carboxamide group, and iodo-substituted phenyl moiety. Key reaction types include:

Substitution Reactions

-

Nucleophilic Aromatic Substitution : The electron-rich thiophene ring facilitates substitution at the 2-position. The iodine atom on the phenyl group enhances electrophilicity, enabling reactions with nucleophiles like amines or alcohols under basic conditions.

-

Metal-Catalyzed Coupling : The carboxamide group serves as a directing group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig amination). These reactions typically require temperatures between 80–120°C and ligands like PPh₃ for efficiency .

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Suzuki Coupling | Pd(OAc)₂, PPh₃, K₂CO₃, DME, 80°C | Biaryl derivatives |

| Nucleophilic Substitution | NaOH, DMSO, 60°C | Aminated/alkoxylated products |

Radical Chemistry

The iodo group enables radical-mediated transformations. For example, iodine(III) reagents (e.g., PhI(OCOCF₃)₂) can initiate radical C–H functionalization. The iodide undergoes homolytic cleavage to generate iodanyl radicals, which abstract hydrogen atoms from substrates like cyclohexane, forming carbon-centered radicals for halogenation .

Nucleophilic Attack

The carboxamide group acts as a leaving group under acidic conditions, facilitating nucleophilic displacement. This reactivity is exploited in peptide bond formation or amidation reactions with amines.

Stability and Reactivity Parameters

| Property | Value/Range |

|---|---|

| Molecular Weight | 343.19 g/mol |

| Solubility | Organic solvents (e.g., DCM) |

| Reactivity | Labile to nucleophilic attack |

Scientific Research Applications

Based on the search results, here's what is known about the applications of thiophene carboxamide derivatives, including compounds similar to "N-(3-iodo-4-methylphenyl)thiophene-2-carboxamide":

Scientific Research Applications of Thiophene Carboxamide Derivatives

IKK-2 Inhibitors:

- Thiophene carboxamide derivatives can act as inhibitors of IKK-2 (IκB kinase 2) . IKK-2 plays a key role in the activation of NF-κB (nuclear factor κB), a family of transcription factors involved in the expression of pro-inflammatory genes .

- Inhibition of IKK-2 activity by thiophene carboxamides may be beneficial in treating or preventing diseases or conditions, particularly inflammatory diseases . These conditions include rheumatoid arthritis, osteoarthritis, spondylitis, inflammatory bowel disease, asthma, multiple sclerosis and others .

Antibacterial Agents:

- N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogs have antibacterial properties against ESBL-producing bacteria . Specifically, compounds 4a and 4c show the highest activity and are potent inhibitors of β-lactamase E. coli enzymes (6N9K and 7BDS) .

- These compounds stabilize complexes through hydrogen bonding and hydrophobic interactions . In vitro and computational studies suggest that 4a and 4c could potentially be used as novel β-lactamase inhibitors to combat antibiotic resistance .

Other Potential Applications:

- Thieno[2,3-b]pyridines with a phenylacetamide moiety have been investigated for their structure-activity relationship . These compounds can reduce FOXM1 protein levels in MDA-MB-231 breast cancer cells .

- Thiophene carboxamides may have applications in treating IKK-2 mediated diseases and inflammatory diseases like asthma, rheumatoid arthritis, or multiple sclerosis .

- They can be used in the manufacture of medicaments for the treatment or prophylaxis of diseases where IKK-2 inhibition is beneficial, especially inflammatory disease .

Mechanism of Action

The mechanism of action of N-(3-iodo-4-methylphenyl)thiophene-2-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes, receptors, or other biomolecules, potentially leading to modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Aromatic Ring Comparison

| Compound | Aromatic Ring | Key Substituents | Biological Role |

|---|---|---|---|

| Target Compound | Thiophene | Iodo, methyl (phenyl) | Undocumented (inferred) |

| Pyrazine Analog (1) | Pyrazine | Iodo, methyl (phenyl) | Flavonolignan elicitation |

Benzo[b]thiophene-2-carboxamide Derivatives

Compounds like 6-(4-cyanophenyl)-N-(piperidin-4-ylmethyl)benzo[b]thiophene-2-carboxamide () feature a fused benzene-thiophene core. These derivatives showed anticancer activity, with substituents like cyanophenyl or piperidinylmethyl enhancing solubility and target affinity.

Table 2: Structural and Functional Differences

| Compound | Core Structure | Key Features | Activity |

|---|---|---|---|

| Target Compound | Thiophene | Iodo, methyl (phenyl) | Undocumented |

| Benzo[b]thiophene Deriv. | Benzene-thiophene | Cyanophenyl, piperidinylmethyl | Anticancer |

5-Methylthiophene-2-carboxamide Derivatives

describes 5-methylthiophene-2-carboxamides with substituents like adamantyl or nitrophenyl. These exhibited antimycobacterial activity, with MIC values correlating with electron-withdrawing groups (e.g., nitro). The target compound’s iodo group, while also electron-withdrawing, may confer distinct pharmacokinetics due to its larger atomic radius and polarizability .

Nitro- and Chloro-Substituted Thiophene Carboxamides

N-(2-nitrophenyl)thiophene-2-carboxamide () and N-(4-chloro-3-nitrophenyl)thiophene-2-carboxamide () feature nitro and chloro groups. These strong electron-withdrawing substituents stabilize aromatic systems and enhance electrophilic reactivity. The target compound’s methyl group, an electron donor, may reduce electrophilicity but improve metabolic stability compared to nitro analogs .

Table 3: Substituent Effects on Reactivity

| Compound | Substituents | Electronic Effect | Potential Impact |

|---|---|---|---|

| Target Compound | Iodo, methyl | Withdrawing (I), donating (Me) | Balanced lipophilicity |

| Nitro Analog | Nitro, chloro | Strong withdrawing | Enhanced reactivity, instability |

Biological Activity

N-(3-Iodo-4-methylphenyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory treatments. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its pharmacological potential.

Chemical Structure and Properties

The compound features a thiophene ring substituted with an iodine atom at the 3-position and a methyl group at the 4-position on the phenyl ring. The carboxamide functional group enhances its reactivity and biological profile.

| Compound Name | Key Functional Groups | Unique Features |

|---|---|---|

| This compound | Iodine, Carboxamide | Halogenated structure enhances reactivity |

| N-(3-amino-4-methylphenyl)thiophene-2-carboxamide | Amino, Carboxamide | Potential for hydrogen bonding |

| N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide | Chlorine, Carboxamide | Different reactivity profile due to chlorine |

Anti-Cancer Properties

Research indicates that thiophene derivatives, including this compound, exhibit significant anti-cancer properties. A study highlighted that compounds in this class can inhibit cell proliferation in various cancer cell lines, particularly in leukemia models. For instance:

- IC50 Values : The compound showed an IC50 value of approximately 31 nM against MLL leukemia cells, indicating potent anti-proliferative activity .

Furthermore, the compound's structure allows it to interact effectively with critical proteins involved in cancer progression. The inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways is particularly noteworthy, as this pathway is often dysregulated in cancer .

Anti-Inflammatory Activity

In addition to its anti-cancer effects, this compound has been studied for its potential anti-inflammatory properties. By inhibiting enzymes involved in inflammatory pathways, this compound may offer therapeutic benefits for conditions characterized by chronic inflammation .

Case Studies and Research Findings

A variety of studies have explored the biological activities of thiophene derivatives:

- Study on Leukemia Cells : A recent investigation demonstrated that this compound significantly reduced FOXM1 protein levels in MDA-MB-231 breast cancer cells, suggesting a mechanism for its anti-proliferative effects .

- Structure-Activity Relationship (SAR) : Research has shown that modifications to the thiophene structure can lead to variations in biological activity. For example, substituting different halogens or functional groups can enhance or diminish the compound's efficacy against specific cancer types .

- Cytotoxicity Assays : In vitro assays revealed that derivatives of thiophene carboxamides exhibited cytotoxic effects comparable to traditional chemotherapeutics like doxorubicin, with some compounds showing improved selectivity and potency .

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for N-(3-iodo-4-methylphenyl)thiophene-2-carboxamide, and how should reaction conditions be optimized?

- Methodology :

- Synthesis : Use equimolar quantities of thiophene-2-carbonyl chloride and substituted aniline derivatives (e.g., 3-iodo-4-methylaniline) in acetonitrile under reflux (1–3 hours) with stirring, as demonstrated for structurally similar compounds .

- Optimization : Monitor reaction progress via TLC. Adjust solvent polarity (e.g., DMF or THF) and temperature to improve yield. For challenging substrates, consider catalysts like CTAB or iodine for cyclization .

- Purification : Recrystallize from methanol or ethanol to isolate high-purity crystals. Use column chromatography (silica gel, hexane/ethyl acetate gradient) for intermediates .

Q. What characterization techniques are essential for confirming the structure and purity of synthesized this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Perform - and -NMR to confirm proton/carbon environments and substituent positions. Compare chemical shifts with analogous thiophene carboxamides .

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1650–1700 cm) and amide (N–H, ~3200 cm) functional groups .

- Mass Spectrometry (MS) : Use HRMS or LC-MS to verify molecular weight (e.g., molecular ion peak at m/z 371.2 for C) .

- Elemental Analysis : Confirm purity (>95%) by matching experimental and theoretical C/H/N/S percentages .

Q. What safety precautions are necessary when handling thiophene-2-carboxamide derivatives during synthesis?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile reagents .

- Waste Disposal : Collect halogenated by-products (e.g., iodinated intermediates) in designated containers for incineration. Avoid aqueous disposal due to environmental persistence .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for thiophene-2-carboxamide derivatives?

- Methodology :

- Systematic SAR Studies : Modify substituents (e.g., halogens, methyl groups) on the phenyl ring and thiophene core. Evaluate changes in bioactivity (e.g., IC) against target enzymes or receptors .

- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric parameters (Taft E) with activity. Address outliers via crystallography to confirm structural hypotheses .

Q. What methodologies are employed in molecular docking studies to predict binding interactions with targets like succinate dehydrogenase (SDH)?

- Methodology :

- Protein Preparation : Retrieve SDH structure (PDB ID: 2WQ3) and optimize hydrogen bonding networks using tools like AutoDock Tools .

- Ligand Docking : Perform flexible docking (e.g., Glide SP/XP) to identify key interactions (e.g., hydrogen bonds with Arg-43 or π-π stacking with Phe-66). Validate poses via MD simulations (100 ns) .

Q. How do crystallographic data resolve discrepancies in dihedral angles and hydrogen bonding patterns?

- Methodology :

- X-ray Diffraction : Grow single crystals via slow evaporation (acetonitrile/methanol). Analyze dihedral angles between thiophene and phenyl rings (e.g., 8.5–13.5° for analogous compounds) .

- Hydrogen Bond Analysis : Identify non-classical interactions (C–H⋯O/S) using Mercury software. Compare with graph-set descriptors (e.g., S(6) motifs) to explain packing stability .

Q. What in vitro/in vivo models are appropriate for evaluating pharmacokinetic properties?

- Methodology :

- Blood-Brain Barrier (BBB) Penetration : Use Caco-2 monolayers to measure permeability (P) and efflux ratios (e.g., P-gp susceptibility). Confirm brain retention in rodent models via LC-MS quantification .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Identify metabolites via UPLC-QTOF .

Q. How are impurities/by-products identified and mitigated during synthesis?

- Methodology :

- By-Product Analysis : Use HPLC-DAD to detect unreacted starting materials or iodinated side products. Optimize stoichiometry (1:1.2 ratio of aniline:thiophene chloride) to minimize di-amide formation .

- Purification : Employ preparative HPLC (C18 column, acetonitrile/water) for polar impurities. Validate purity via -NMR integration (<5% contaminants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.